molecular formula C12H6Br2S B15221123 2,6-Dibromodibenzo[b,d]thiophene

2,6-Dibromodibenzo[b,d]thiophene

Cat. No.: B15221123
M. Wt: 342.05 g/mol
InChI Key: VBUZNOGUOMGNLJ-UHFFFAOYSA-N
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Description

2,6-Dibromodibenzo[b,d]thiophene is an organobromine compound with the molecular formula C12H6Br2S It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 6 positions of the dibenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromodibenzo[b,d]thiophene can be synthesized through the bromination of dibenzothiophene. The typical synthetic route involves the reaction of dibenzothiophene with bromine in the presence of a solvent such as chloroform. The reaction conditions usually require controlled temperatures and the use of a catalyst to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically carried out in a continuous flow system to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromodibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromodibenzo[b,d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromodibenzo[b,d]thiophene in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be selectively substituted or coupled to form new bonds, allowing the compound to be incorporated into larger molecular structures. In organic electronics, its role as a building block contributes to the formation of conjugated systems that facilitate charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromodibenzo[b,d]thiophene is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and incorporation into various molecular architectures, making it a versatile compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C12H6Br2S

Molecular Weight

342.05 g/mol

IUPAC Name

2,6-dibromodibenzothiophene

InChI

InChI=1S/C12H6Br2S/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H

InChI Key

VBUZNOGUOMGNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=C(C=C3)Br

Origin of Product

United States

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